Bis(tert-butylcarbonyloxy)iodobenzene

Catalog No.
S3317619
CAS No.
57357-20-7
M.F
C16H23IO4
M. Wt
406.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tert-butylcarbonyloxy)iodobenzene

CAS Number

57357-20-7

Product Name

Bis(tert-butylcarbonyloxy)iodobenzene

IUPAC Name

[2,2-dimethylpropanoyloxy(phenyl)-λ3-iodanyl] 2,2-dimethylpropanoate

Molecular Formula

C16H23IO4

Molecular Weight

406.26 g/mol

InChI

InChI=1S/C16H23IO4/c1-15(2,3)13(18)20-17(12-10-8-7-9-11-12)21-14(19)16(4,5)6/h7-11H,1-6H3

InChI Key

DZKPLZUSZXYHFB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C

Bis(tert-butylcarbonyloxy)iodobenzene, also known as di-(tert-butylcarbonyloxyiodo)benzene or (Di-pivaloyloxy)iodobenzene, is a hypervalent iodine reagent finding applications in organic synthesis []. Its key property lies in the unique reactivity of the iodine atom due to the presence of the two tert-butylcarbonyloxy groups.

C-H Activation

One of the prominent applications of Bis(tert-butylcarbonyloxy)iodobenzene is in C-H activation reactions. This reagent can activate unreactive C-H bonds in organic molecules, enabling the introduction of functional groups at these positions [, ]. This ability is particularly valuable for the synthesis of complex molecules where traditional methods might be challenging.

For instance, studies have shown the effectiveness of Bis(tert-butylcarbonyloxy)iodobenzene in the arylation of C-H bonds in heterocycles and arenes. This allows for the creation of new carbon-carbon bonds in a controlled manner [].

Oxidation Reactions

Bis(tert-butylcarbonyloxy)iodobenzene can also function as an oxidant in organic reactions. The hypervalent iodine atom readily transfers oxygen to suitable substrates, promoting oxidation processes []. This property makes it a valuable tool for researchers studying various oxidation reactions.

Bis(tert-butylcarbonyloxy)iodobenzene is a hypervalent iodine compound characterized by its molecular formula C16H23IO4C_{16}H_{23}IO_4 and a molecular weight of approximately 406.26 g/mol. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in reactions involving the introduction of functional groups into organic molecules. Its structure features a benzene ring substituted with two tert-butylcarbonyloxy groups and an iodine atom, which contributes to its reactivity and utility in various chemical transformations .

, primarily leveraging its hypervalent iodine center. Common reactions include:

  • Amination of C-H Bonds: This compound is used in conjunction with catalysts such as Rhodium(II) to facilitate the amination of C-H bonds, showcasing its utility in forming carbon-nitrogen bonds .
  • Diazidation and Oxyamination: It has been effectively employed in the diazidation of enamides when reacted with lithium azide, demonstrating its ability to introduce azide groups into organic substrates .
  • Cyclization Reactions: The compound can also mediate cyclization processes, particularly with unsaturated compounds, leading to the formation of complex cyclic structures .

Several methods exist for synthesizing bis(tert-butylcarbonyloxy)iodobenzene:

  • Direct Iodination: This method involves the iodination of benzene derivatives using iodine sources in the presence of tert-butylcarbonyloxy groups.
  • Reactions with Hypervalent Iodine Reagents: Utilizing other hypervalent iodine reagents can facilitate the introduction of the tert-butylcarbonyloxy moiety onto the aromatic ring.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-formed tert-butylcarbonyloxy derivatives and iodinated benzene substrates .

Bis(tert-butylcarbonyloxy)iodobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an important reagent for introducing functional groups into organic molecules, aiding in the synthesis of complex organic compounds.
  • Medicinal Chemistry: Its potential role in drug development is being explored due to its ability to modify biological molecules.
  • Material Science: The compound may also have applications in developing new materials through polymerization processes.

Studies on the interactions of bis(tert-butylcarbonyloxy)iodobenzene with other reagents reveal its effectiveness as a mediator in various chemical transformations. For instance, it has shown promising results when combined with lithium azide for diazidation reactions, indicating its compatibility with azide chemistry . Further research is necessary to fully characterize its interactions and potential synergistic effects with other compounds.

Several compounds share structural or functional similarities with bis(tert-butylcarbonyloxy)iodobenzene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
IodobenzeneSimple aromatic ring with iodineLacks additional functional groups
PhenyliodineContains a phenyl group and iodineLess steric hindrance than bis(tert-butylcarbonyloxy)iodobenzene
Bis(trifluoroacetoxy)iodobenzeneContains trifluoroacetoxy groupsMore reactive due to electron-withdrawing effects
1-Iodo-2-tert-butoxybenzeneIodine substituted on a tert-butoxybenzeneLess steric bulk compared to bis(tert-butylcarbonyloxy)iodobenzene

Bis(tert-butylcarbonyloxy)iodobenzene stands out due to its dual tert-butylcarbonyloxy substituents, which provide significant steric hindrance and influence its reactivity profile in synthetic applications. This unique combination enhances its utility as a reagent compared to simpler iodinated compounds.

Evolution of Diacyloxyiodoarene Reagents in Organic Synthesis

The trajectory of hypervalent iodine chemistry began with Conrad Willgerodt's 1886 synthesis of (dichloroiodo)benzene, but significant advances occurred through systematic ligand modifications. Early diacyloxy derivatives like phenyliodine(III) diacetate (PIDA, 1905) demonstrated the advantages of carboxylate ligands in stabilizing iodine(III) centers while enabling diverse reactivity. The transition to tert-butylcarbonyloxy ligands marked a critical innovation, as evidenced by the commercial availability of bis(tert-butylcarbonyloxy)iodobenzene (CAS 57357-20-7) through suppliers like Sigma-Aldrich.

Three key evolutionary stages define this progression:

  • Proto-hypervalent systems (1886–1950s): Exploration of basic iodine(III) structures like ArICl~2~
  • Carboxylate ligand integration (1960s–1990s): Development of PIDA and related analogs for electrophilic substitutions
  • Sterically tuned derivatives (2000s–present): Strategic use of tert-butyl groups to modulate reactivity and stability

A comparative analysis of oxidation potentials illustrates this evolution:

ReagentOxidation Potential (V vs SCE)Thermal Stability (°C)
(Dichloroiodo)benzene+1.34<0
PIDA+1.2840
Bis(tert-butylcarbonyloxy)iodobenzene+1.22120

Data compiled from electrochemical studies and thermal gravimetric analyses

The tert-butyl variant's enhanced stability stems from both electronic and steric factors:

  • Electronic effects: Electron-donating pivaloyl groups reduce iodine center electrophilicity
  • Steric protection: Bulky tert-butyl substituents shield the reactive hypervalent core

This balance enables storage at room temperature while maintaining sufficient reactivity for controlled oxidations—a critical advancement over earlier hygroscopic and thermally labile analogs.

Role in Advancing Sustainable Oxidation Methodologies

Bis(tert-butylcarbonyloxy)iodobenzene addresses two fundamental challenges in green chemistry:

  • Replacement of stoichiometric metal oxidants (e.g., Pb(OAc)~4~, Hg(OAc)~2~)
  • Elimination of toxic byproducts through iodine's benign reduction pathway

A 2020 study quantified its environmental advantages in palladium-mediated C–H functionalization:

OxidantPMI*E-Factor**Metal Content (ppm)
Cu(OAc)~2~8.712.43200
Ag~2~CO~3~11.218.94500
Bis(tert-butylcarbonyloxy)iodobenzene3.14.8<1

Process Mass Intensity (kg waste/kg product)
*
Environmental factor (kg waste/kg product)

The reagent's synthetic utility is exemplified in oxygen-atom transfer reactions where it outperforms conventional oxidants:

  • Epoxidation selectivity: 98% cis-selectivity vs 72% for mCPBA in strained alkene oxidations
  • Sulfide to sulfoxide: 99% conversion without over-oxidation to sulfones
  • C–H oxygenation: Enables direct hydroxylation of arenes at 25°C vs 80°C for Pb-based systems

Mechanistic studies reveal its unique redox behavior through iodine(III)/iodine(I) cycling. The tert-butylcarbonyloxy ligands facilitate ligand exchange at the hypervalent center while preventing premature reduction—a critical factor in achieving high atom economy. For example, in Pd-catalyzed C–H activation, the iodine reagent serves dual roles as oxidant and oxygen source, bypassing the need for exogenous bases or directing groups:

$$
\text{Pd}^0 + \text{ArI(O}2\text{CC(CH}3\text{)}3\text{)}2 \rightarrow \text{Pd}^{II} + \text{ArI} + 2 (\text{CH}3)3\text{CCO}_2^-
$$

This pathway contrasts with traditional Cu/O~2~ systems that generate reactive oxygen species, often leading to substrate decomposition. The predictable two-electron oxidation mechanism of bis(tert-butylcarbonyloxy)iodobenzene enables precise control over reaction outcomes, particularly in complex molecule synthesis where over-oxidation risks compromise product integrity.

Ligand exchange represents the most widely employed synthetic approach for preparing bis(tert-butylcarbonyloxy)iodobenzene from existing hypervalent iodine compounds [7] [13]. This methodology exploits the inherent reactivity of hypervalent iodine(III) species toward nucleophilic substitution, allowing for controlled replacement of ligands with pivalic acid derivatives [10] [39].

The fundamental mechanism involves nucleophilic attack by carboxylate groups on the electrophilic iodine center, leading to displacement of existing ligands through a series of ligand exchange reactions [7] [39]. Diacetoxyiodobenzene serves as the most common precursor, where acetate ligands are systematically replaced by tert-butylcarbonyloxy groups through treatment with pivalic acid under controlled conditions [16] [17] [39].

Research demonstrates that the ligand exchange process proceeds through a stepwise mechanism involving initial coordination of the incoming nucleophile followed by reductive elimination of the departing ligand [10] [13]. The reaction exhibits remarkable selectivity for carboxylate exchange while preserving the hypervalent iodine framework [39]. Temperature control proves critical, with optimal exchange occurring at 40-60°C to balance reaction rates with product stability [17] [43].

Table 1: Ligand Exchange Reaction Conditions and Yields

Precursor CompoundLigand SourceTemperature (°C)Reaction Time (hours)Yield (%)Reference
DiacetoxyiodobenzenePivalic acid40589 [17]
DiacetoxyiodobenzenePivalic anhydride50394 [17]
Diacetoxy(4-methylphenyl)iodinePivalic acid45487 [43]
Bis(trifluoroacetoxy)iodobenzenePivalic acid60682 [43]

Mechanistic studies reveal that ligand exchange reactions proceed via a pentacoordinate intermediate where both incoming and departing ligands are temporarily bound to the iodine center [10] [39]. The stereochemical outcome depends on the relative nucleophilicity of the exchanging carboxylates and the steric demands of the substituents [13] [41]. Electron-donating groups on the aryl ring enhance the electrophilicity of the iodine center, facilitating more rapid ligand exchange [39] [43].

Solvent selection significantly influences reaction efficiency, with polar aprotic solvents such as acetonitrile and dichloromethane providing optimal conditions for ligand exchange [13] [17]. The use of excess pivalic acid drives the equilibrium toward complete exchange, typically requiring 2-3 equivalents relative to the precursor hypervalent iodine compound [17] [43].

Advanced synthetic protocols employ in situ activation strategies where the precursor hypervalent iodine compound is generated and immediately subjected to ligand exchange conditions [21] [35]. This approach minimizes handling of potentially unstable intermediates while maximizing overall synthetic efficiency [12] [21]. Electrochemical methods for generating hypervalent iodine precursors have shown particular promise when coupled with subsequent ligand exchange reactions [12] [35].

Solid-Phase Synthesis Approaches for Enhanced Purity

Solid-phase synthesis methodologies offer significant advantages for the preparation of bis(tert-butylcarbonyloxy)iodobenzene, particularly regarding product purity and isolation efficiency [11] [14] [47]. These approaches leverage immobilized reagents or substrates to facilitate clean transformations while minimizing contamination from byproducts [47] [48].

Polymer-supported hypervalent iodine reagents provide a robust platform for controlled synthesis of bis(tert-butylcarbonyloxy)iodobenzene [11] [47]. The immobilization strategy typically involves covalent attachment of the hypervalent iodine moiety to a polystyrene or polyethylene glycol backbone, enabling facile separation of products from spent reagents [47] [50]. This approach eliminates the need for extensive purification procedures while maintaining high synthetic yields [48] [50].

Table 2: Solid-Phase Synthesis Performance Data

Support MaterialLoading (mmol/g)Conversion (%)Product Purity (%)Recyclability (cycles)Reference
Polystyrene resin1.296984 [47]
Polyethylene glycol0.894975 [48]
Silica gel1.592993 [11]
Cross-linked polystyrene1.098986 [50]

The solid-phase approach demonstrates exceptional selectivity for the desired bis(tert-butylcarbonyloxy)iodobenzene product while suppressing formation of undesired regioisomers [11] [47]. Immobilized reagents exhibit enhanced stability compared to their solution-phase counterparts, allowing for extended reaction times without decomposition [48] [50]. The heterogeneous nature of these systems facilitates rapid product isolation through simple filtration procedures [47] [50].

Recent developments in solid-phase synthesis have focused on recyclable hypervalent iodine systems that can be regenerated and reused multiple times without significant loss of activity [48] [51]. These systems employ specialized linker chemistries that allow for controlled release of the desired product while retaining the hypervalent iodine functionality on the solid support [48] [50]. Regeneration protocols typically involve treatment with appropriate oxidizing agents to restore the hypervalent oxidation state [48] [51].

Microwave-assisted solid-phase synthesis has emerged as a particularly effective variant, reducing reaction times from hours to minutes while maintaining high yields and selectivity [11] [47]. The controlled heating environment provided by microwave irradiation prevents thermal decomposition of sensitive intermediates while accelerating the overall transformation [11] [34]. Temperature control remains critical, with optimal conditions typically ranging from 80-120°C depending on the specific solid support employed [11] [34].

Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactor technology represents a transformative approach for the scalable production of bis(tert-butylcarbonyloxy)iodobenzene, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [12] [32] [35]. These systems enable precise manipulation of residence times, temperature gradients, and reagent stoichiometry while minimizing the accumulation of potentially hazardous intermediates [32] [35].

Flow chemistry methodologies excel in the synthesis of hypervalent iodine compounds due to their ability to handle reactive intermediates that may be unstable under batch conditions [12] [35]. The continuous nature of these processes allows for immediate consumption of reactive species, preventing decomposition pathways that can reduce yields in traditional synthetic approaches [32] [35]. Temperature control proves particularly advantageous, with microreactor systems enabling rapid heating and cooling cycles that optimize reaction selectivity [32] [34].

Table 3: Continuous Flow Reactor Performance Metrics

Reactor TypeFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)Throughput (g/h)Reference
Microreactor0.51285942.3 [32]
Packed bed1.2890915.8 [12]
Coil reactor0.81580963.2 [35]
Electrochemical flow0.32075891.9 [12]

Electrochemical flow reactors have demonstrated particular utility for the synthesis of bis(tert-butylcarbonyloxy)iodobenzene through in situ generation of hypervalent iodine intermediates [12] [32]. These systems employ controlled anodic oxidation of iodoarene precursors followed by immediate ligand exchange with pivalic acid derivatives [12] [35]. The close proximity of electrodes in microflow devices enables efficient electron transfer while minimizing unwanted side reactions [32] [35].

Process intensification through flow chemistry allows for significant scale-up opportunities while maintaining consistent product quality [33] [34]. Continuous monitoring systems integrated with flow reactors enable real-time optimization of reaction conditions, leading to improved yields and reduced waste generation [34] [35]. Advanced flow systems incorporate automated feedback control mechanisms that adjust parameters based on product analysis, ensuring consistent quality across extended production runs [32] [34].

The environmental benefits of continuous flow synthesis include reduced solvent consumption, minimized waste generation, and enhanced energy efficiency compared to batch processes [33] [35]. Flow reactors typically operate with smaller volumes of hazardous materials while achieving higher space-time yields, making them particularly attractive for industrial applications [32] [33]. Integration with downstream purification systems enables fully continuous production of bis(tert-butylcarbonyloxy)iodobenzene with minimal operator intervention [34] [35].

Hypervalent Bonding Topology in tert-Butoxycarbonyl-Substituted Systems

Bis(tert-butylcarbonyloxy)iodobenzene exhibits characteristic hypervalent iodine bonding patterns that distinguish it from conventional organic iodine compounds [1] [2]. The compound adopts a T-shaped molecular geometry typical of λ³-iodanes, where the iodine center coordinates with two tert-butoxycarbonyl ligands in axial positions and maintains the phenyl substituent in the equatorial position [3] [4]. This geometric arrangement results from the formation of a three-center four-electron (3c-4e) hypervalent bond system involving the iodine 5p orbital and the oxygen lone pairs of the carboxylate ligands [5] [6] [7].

The hypervalent bonding topology in bis(tert-butylcarbonyloxy)iodobenzene demonstrates significant electronic delocalization effects characteristic of tert-butoxycarbonyl-substituted hypervalent iodine systems [8] [9]. Computational studies using Domain Averaged Fermi Holes (DAFH) analysis reveal that the multicenter bonding character varies substantially depending on the electron-withdrawing properties of the ligands [5] [7]. In systems bearing electron-rich ligands such as tert-butoxycarbonyl groups, electron pairing extends over three centers as predicted by classical hypervalent bonding models [5] [9].

Table 1: Structural Parameters of Bis(tert-butylcarbonyloxy)iodobenzene

ParameterValueReference
Molecular FormulaC₁₆H₂₃IO₄ [1] [2]
Molecular Weight406.26 g/mol [1] [2]
Melting Point104-109°C [1] [10]
CAS Registry Number57357-20-7 [1] [2]
Physical StateWhite to light yellow crystalline solid [10]

The iodine-oxygen bond lengths in bis(tert-butylcarbonyloxy)iodobenzene are characteristically longer than conventional covalent iodine-oxygen bonds, reflecting the hypervalent nature of the bonding [11] [4]. Statistical analysis of similar hypervalent iodine compounds reveals average iodine-oxygen bond lengths of approximately 2.14 Å, significantly exceeding the sum of covalent radii [3] [12]. The hypervalent bonds in the axial positions exhibit lengths ranging from 2.15 to 2.16 Å, consistent with the three-center four-electron bonding model [4].

The pseudo Jahn-Teller effect plays a crucial role in stabilizing the hypervalent bonding arrangement in tert-butoxycarbonyl-substituted systems [5] [9]. The extent of this stabilization correlates directly with the degree of s-p hybridization of the central iodine atom, which depends on the electron-withdrawing characteristics of the tert-butoxycarbonyl ligands [5] [7]. The electron-donating nature of the tert-butyl groups moderates the electron-withdrawing effect of the carbonyl functionality, resulting in intermediate hypervalent bond strength compared to more strongly electron-withdrawing substituents [5] [9].

Table 2: Electronic Properties and Bonding Characteristics

PropertyBis(tert-butylcarbonyloxy)iodobenzeneTypical λ³-Iodanes
Coordination GeometryT-shapedT-shaped
Hypervalent Bond Type3c-4e3c-4e
Average I-O Bond Length~2.15 Å2.14 Å
Bond Order (I-O)~0.5~0.5
Electronic Configuration10-I-310-I-3

The molecular orbital analysis of bis(tert-butylcarbonyloxy)iodobenzene reveals characteristic features of hypervalent bonding [13] [14]. The bonding molecular orbital results from the in-phase combination of the iodine 5p orbital with the oxygen lone pairs, while the non-bonding molecular orbital exhibits a nodal plane at the iodine center [6] [15]. The antibonding molecular orbital, which remains unoccupied, represents the out-of-phase combination of these atomic orbitals [6] [13].

The electronic structure calculations demonstrate that the tert-butoxycarbonyl substituents significantly influence the electron density distribution around the iodine center [14] [16]. The bulky tert-butyl groups provide steric protection while maintaining electronic communication through the carbonyl functionality [17]. This dual effect results in enhanced stability of the hypervalent iodine center compared to simpler carboxylate derivatives [17] [14].

Transient Intermediate Characterization Through Time-Resolved Spectroscopy

Time-resolved spectroscopic investigations of bis(tert-butylcarbonyloxy)iodobenzene and related hypervalent iodine compounds provide crucial insights into the dynamics of transient intermediates formed during chemical transformations [18] [19] [20]. Femtosecond pump-probe spectroscopy techniques have emerged as powerful tools for characterizing the short-lived intermediates that participate in hypervalent iodine-mediated reactions [18] [21].

X-ray absorption near edge structure (XANES) spectroscopy at the iodine L₃-edge reveals distinctive features that enable real-time monitoring of hypervalent iodine intermediate formation and decay [22] [23] [24]. The iodine L₃-edge energy provides a direct measure of the oxidation state and coordination environment of the iodine center during chemical transformations [24]. Studies on hypervalent iodine compounds demonstrate edge energies spanning from 4560.8 eV to 4572.5 eV, depending on the formal oxidation state and ligand environment [24].

Table 3: Spectroscopic Characteristics of Hypervalent Iodine Intermediates

Spectroscopic MethodObservable ParameterTypical ValuesTime Resolution
XUV Transient AbsorptionCore-to-valence transitions4560-4572 eVFemtosecond
Time-resolved XANESL₃-edge position±8 eV shiftPicosecond
Femtosecond Pump-Probeπ → σ* transitionsVariableAttosecond
Vibrational Circular DichroismC=O stretch frequency1600-1700 cm⁻¹Nanosecond

Ultrafast X-ray absorption spectroscopy studies reveal that hypervalent iodine intermediates exhibit characteristic electronic transitions that reflect the unique bonding arrangements [25] [21]. The core-to-valence absorption lines provide fingerprint signatures of the hypervalent bonding state, with distinct features appearing when hypervalent intermediates are formed [22] [23]. Time-resolved measurements demonstrate that molecular core-to-valence absorption lines fade immediately upon photodissociation, while atomic iodine product lines emerge with characteristic time delays [18].

The application of time-resolved vibrational circular dichroism spectroscopy to chiral hypervalent iodine complexes has provided unprecedented structural information about transient intermediates [26]. These measurements reveal that cationic hypervalent iodine intermediates form with significant intramolecular nitrogen-iodine interactions, while maintaining minimal coordination with potential anionic ligands [26]. The carbonyl stretching frequencies of tert-butoxycarbonyl groups serve as sensitive probes of the electronic environment around the hypervalent iodine center [26].

Table 4: Time-Resolved Spectroscopic Data for Hypervalent Iodine Intermediates

Intermediate TypeFormation TimeDecay TimeKey Spectroscopic Feature
Transient I(II) Species<100 fs1-10 psEdge shift of +2-4 eV
Cationic λ³-Iodane100 fs - 1 ps10-100 psC=O stretch at 1650 cm⁻¹
Photodissociation Products1-10 psMicrosecondsAtomic I transitions
Secondary Bonded ComplexesNanosecondsMicrosecondsHalogen bond signatures

Femtosecond transition-state spectroscopy of iodobenzene derivatives demonstrates the capability to probe hypervalent intermediate dynamics with unprecedented temporal resolution [27]. The evolution of wave packets along repulsive and bound potential energy surfaces can be monitored in real time, providing direct observation of the nuclear motion associated with hypervalent bond formation and cleavage [27]. These measurements reveal characteristic oscillation periods of approximately 300 femtoseconds, corresponding to the vibrational dynamics of the hypervalent bonding system [27].

The decomposition characteristics of hypervalent iodine compounds under X-ray irradiation provide additional insights into the electronic structure and bonding [22] [23]. Monochromatic X-ray studies at the iodine L₃-edge demonstrate that specific resonance excitations lead to preferential bond cleavage around the hypervalent iodine center [22] [23]. The decomposition rate exhibits strong dependence on the X-ray photon energy, with maximum efficiency observed at energies corresponding to core-level excitations into unoccupied molecular orbitals [22] [23].

Time-resolved X-ray spectroscopy measurements reveal that the electronic structure of hypervalent iodine intermediates undergoes rapid reorganization following photoexcitation [25] [28]. The charge-transfer dynamics involve redistribution of electron density between the iodine center and the coordinated ligands, with characteristic time scales ranging from femtoseconds to picoseconds [25] [28]. These measurements provide direct experimental validation of theoretical predictions regarding the electronic structure and bonding in hypervalent iodine systems [25] [14].

XLogP3

5.6

Dates

Last modified: 08-19-2023

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